molecular formula C11H10N2O B1301323 1-[2-(1H-imidazol-1-yl)phenyl]ethanone CAS No. 20513-61-5

1-[2-(1H-imidazol-1-yl)phenyl]ethanone

Cat. No.: B1301323
CAS No.: 20513-61-5
M. Wt: 186.21 g/mol
InChI Key: CUBZSVCEOTUDGR-UHFFFAOYSA-N
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Description

1-[2-(1H-imidazol-1-yl)phenyl]ethanone is a compound that features an imidazole ring attached to a phenyl group via an ethanone linkage. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound

Biochemical Analysis

Biochemical Properties

1-[2-(1H-imidazol-1-yl)phenyl]ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics. Additionally, it has been found to inhibit the activity of certain enzymes, leading to potential therapeutic applications .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce apoptosis in cancer cells, thereby inhibiting tumor growth . It also affects the expression of genes involved in inflammation and immune response, making it a potential candidate for anti-inflammatory and immunomodulatory therapies .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to the accumulation of substrates and the depletion of products, affecting various metabolic pathways . Additionally, the compound has been shown to modulate the expression of genes involved in cell proliferation, apoptosis, and immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects such as anti-inflammatory and antitumor activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits significant biological activity only above a certain concentration .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes biotransformation to form metabolites that may retain or exhibit different biological activities. It interacts with cofactors such as NADPH and FAD, which are essential for the activity of certain enzymes . The compound’s effects on metabolic flux and metabolite levels have been studied to understand its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components. It has been observed to accumulate in specific tissues, such as the liver and kidneys, where it may exert its biological effects .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone typically involves the reaction of imidazole with a phenyl ethanone derivative. One common method involves the nucleophilic substitution reaction where imidazole reacts with a halogenated phenyl ethanone under basic conditions . The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-imidazol-1-yl)phenyl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(1H-imidazol-1-yl)phenyl]ethanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(1H-imidazol-1-yl)phenyl]ethanone
  • 1-[2-(1H-imidazol-1-yl)phenyl]methanamine
  • 1-(1H-imidazol-1-yl)benzene

Uniqueness

1-[2-(1H-imidazol-1-yl)phenyl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, it may exhibit different reactivity and biological activity due to the position of the imidazole ring relative to the phenyl group .

Properties

IUPAC Name

1-(2-imidazol-1-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9(14)10-4-2-3-5-11(10)13-7-6-12-8-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBZSVCEOTUDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363038
Record name 1-[2-(1H-imidazol-1-yl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20513-61-5
Record name 1-[2-(1H-imidazol-1-yl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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